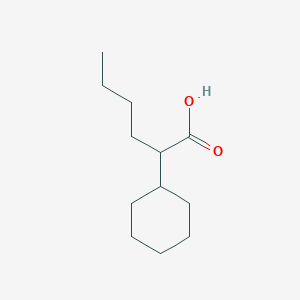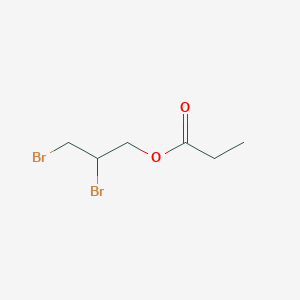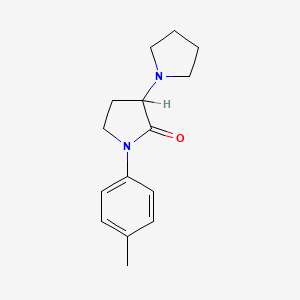
3-Pyrrolidino-1-(p-tolyl)-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyrrolidino-1-(p-tolyl)-2-pyrrolidinone is a chemical compound with a complex structure that includes a pyrrolidine ring and a p-tolyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidino-1-(p-tolyl)-2-pyrrolidinone typically involves the reaction of pyrrolidine with p-tolyl derivatives under specific conditions. One common method involves the use of sulfuric acid as a catalyst in an aqueous medium, followed by neutralization with sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyrrolidino-1-(p-tolyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-Pyrrolidino-1-(p-tolyl)-2-pyrrolidinone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Pyrrolidino-1-(p-tolyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Phenyl-3-pyrrolidino-1-(p-tolyl)-1-propanol
- Trans-2-(3-(1-pyrrolidinyl)-1-p-tolylpropenyl)pyridine
Uniqueness
3-Pyrrolidino-1-(p-tolyl)-2-pyrrolidinone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrolidine ring and a p-tolyl group makes it a versatile compound with diverse applications.
Eigenschaften
CAS-Nummer |
6103-52-2 |
|---|---|
Molekularformel |
C15H20N2O |
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
1-(4-methylphenyl)-3-pyrrolidin-1-ylpyrrolidin-2-one |
InChI |
InChI=1S/C15H20N2O/c1-12-4-6-13(7-5-12)17-11-8-14(15(17)18)16-9-2-3-10-16/h4-7,14H,2-3,8-11H2,1H3 |
InChI-Schlüssel |
VKERRRJLZIDHSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2CCC(C2=O)N3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



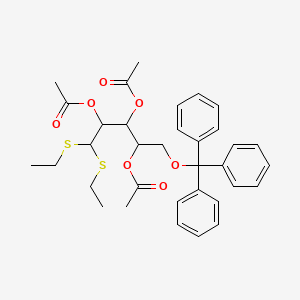
![Methyl 2-[(cyclohexyl-(cyclopropanecarbonyl)amino)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B14735534.png)
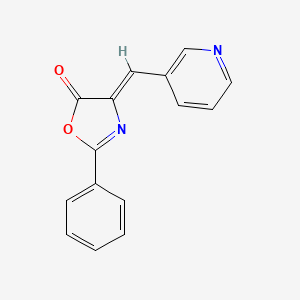
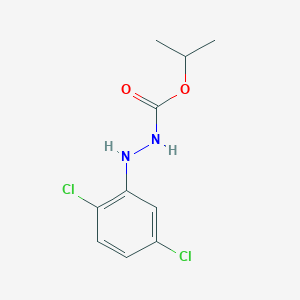

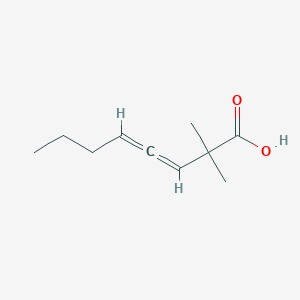

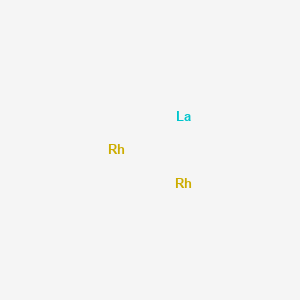
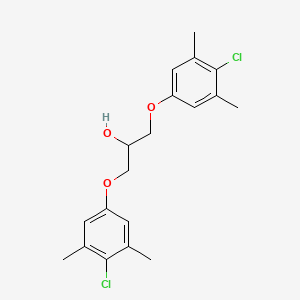
![[4-(Bromoacetyl)phenyl]arsonic acid](/img/structure/B14735607.png)

